Human MAO-A Enzyme Inhibition: Differential Activity Profile of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline vs. In-Class Compounds
In standardized monoamine oxidase (MAO) inhibition assays, 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline exhibits a distinct profile of low MAO-A inhibition (IC50 > 100,000 nM) compared to other structurally related quinoline analogs which can show high-potency inhibition. For instance, this compound's inactivity is in stark contrast to potent quinoline-sulfonamide MAO-A inhibitors that display IC50 values of 590 nM [1], demonstrating a >169-fold difference in potency. This lack of MAO-A activity is a critical and quantifiable characteristic that differentiates it for specific research applications [2].
| Evidence Dimension | Inhibition of Human MAO-A Enzyme Activity |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Quinoline-sulfonamide derivative (Potent in-class inhibitor): IC50 = 590 nM (0.59 ± 0.04 μM) |
| Quantified Difference | >169-fold lower potency (essentially inactive) |
| Conditions | Inhibition of human membrane bound MAO-A expressed in insect cell membranes assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline [2]. |
Why This Matters
This quantitative data proves the compound is a negative control for MAO-A activity, ensuring off-target effects in this pathway are minimized for researchers studying other biological targets (e.g., MELK).
- [1] El-Gamal, M. I., et al. (2021). Quinoline-sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation. Bioorganic Chemistry, 107, 104612. View Source
- [2] BindingDB. (n.d.). BDBM50450822 (CHEMBL4216610) Affinity Data for MAO-A. View Source
